N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

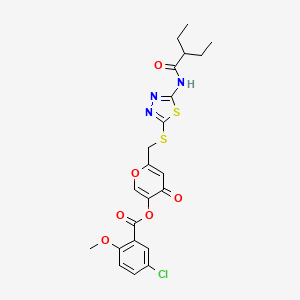

“N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The molecule also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and is a key functional group in many biologically important molecules. The methoxy group (-OCH3) is an ether functional group that can influence the molecule’s solubility and reactivity. The compound also contains a 2,5-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions involving the carbonyl or the amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, polarity, and reactivity .Applications De Recherche Scientifique

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide, a different chemical entity, is used in gastro-intestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. It facilitates procedures like duodenal intubation and endoscopy, reduces post-operative vomiting, and accelerates gastric emptying prior to anaesthesia. The drug has shown effects on the absorption of other drugs, indicating its potential to influence pharmacokinetic profiles (Pinder et al., 2012).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) are important in supramolecular chemistry for applications ranging from nanotechnology to biomedical applications. Their self-assembly into nanometer-sized structures and multivalent nature demonstrates the potential of chemical design in creating novel materials with specific functions (Cantekin, de Greef, & Palmans, 2012).

Methoxychlor: An Environmental Estrogen Model

Methoxychlor, an environmental chemical, serves as a model for studying the effects of environmental estrogens on the reproductive system. Its metabolism to the active estrogenic form, HPTE, and subsequent effects on fertility and development highlight the significance of understanding chemical interactions with biological systems for assessing potential health risks (Cummings, 1997).

Diethylhexylphthalate: Environmental Contaminant Review

Diethylhexylphthalate (DEHP), a widely used plasticizer, illustrates the environmental and health impacts of chemical pollutants. Its persistence and effects on liver, reproduction, and potentially carcinogenic properties underscore the importance of research into the safety and regulation of chemical compounds (Wams, 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-10-13(19)6-7-15(16)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBSEKOYQTUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2848292.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848300.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2848302.png)

![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2848304.png)

![6-[(3-iodobenzoyl)amino]hexanoic Acid](/img/structure/B2848306.png)

![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2848310.png)

![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)